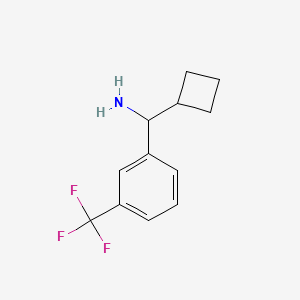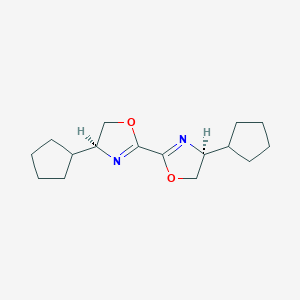
3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide is a complex organic compound that features a thietane ring, a sulfur-containing four-membered ring, with a methylthiophenyl group and an amino group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide. Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can be employed to synthesize thietane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of novel antimicrobial or anticancer agents.
Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide exerts its effects is not well-documented. its interactions with biological molecules likely involve the sulfur atom in the thietane ring and the amino group, which can form hydrogen bonds or coordinate with metal ions. These interactions may affect molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietane: The parent compound of the thietane ring system.
3-((5-Methylhexan-2-yl)amino)thietane 1,1-dioxide: A structurally similar compound with a different substituent on the amino group.
Thiophene Derivatives: Compounds containing the thiophene ring, which share some structural similarities with the thietane ring.
Uniqueness
3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide is unique due to the presence of both the thietane ring and the methylthiophenyl group
Propriétés
Formule moléculaire |
C9H13NO2S2 |
|---|---|
Poids moléculaire |
231.3 g/mol |
Nom IUPAC |
N-[(5-methylthiophen-2-yl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H13NO2S2/c1-7-2-3-9(13-7)4-10-8-5-14(11,12)6-8/h2-3,8,10H,4-6H2,1H3 |
Clé InChI |
ZEKZNSJQAZPMCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)CNC2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942861.png)
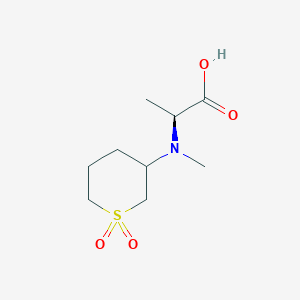
![N,N-bis[(1S)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12942874.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)


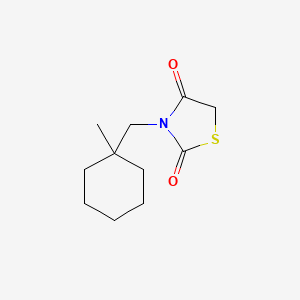
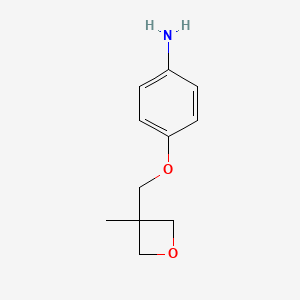
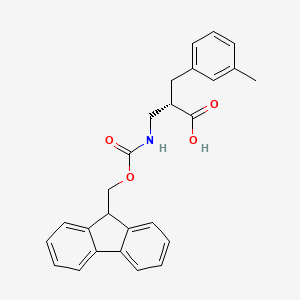


![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)
